molecular formula C14H15N5O2 B8781213 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 6937-57-1

8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B8781213
CAS No.: 6937-57-1
M. Wt: 285.30 g/mol
InChI Key: HCLLOHPDTAVPIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps. One common method includes the reaction of 4-aminobenzyl alcohol with a suitable xanthine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. As a xanthine derivative, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.

Properties

CAS No.

6937-57-1

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

8-[(4-aminophenyl)methyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H15N5O2/c1-18-12-11(13(20)19(2)14(18)21)16-10(17-12)7-8-3-5-9(15)6-4-8/h3-6H,7,15H2,1-2H3,(H,16,17)

InChI Key

HCLLOHPDTAVPIV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of crude N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-(4-amino-phenyl)-acetamide hydrochloride salt (0.68 mmol) in methanol (35 mL) was added 10% w/v aqueous sodium hydroxide (3.4 mL) and the mixture heated to 50° C. for 7 hrs. The reaction mixture was concentrated in vacuo to dryness and the residue triturated with warm tetrahydrofuran and filtered to remove insoluble inorganic material. The filtrate was concentrated in vacuo to give crude 8-(4-amino-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione which was of sufficient purity for subsequent use without additional purification (58%).
Name
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-(4-amino-phenyl)-acetamide hydrochloride salt
Quantity
0.68 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

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